molecular formula C13H25N3O3 B11849824 Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate

Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate

Cat. No.: B11849824
M. Wt: 271.36 g/mol
InChI Key: QMHSMAJMHBLFRS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development .

Preparation Methods

The synthesis of tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl 4-(3-amino-2-methylpropanoyl) chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes[][3].

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. It can also bind to receptors and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H25N3O3/c1-10(9-14)11(17)15-5-7-16(8-6-15)12(18)19-13(2,3)4/h10H,5-9,14H2,1-4H3

InChI Key

QMHSMAJMHBLFRS-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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